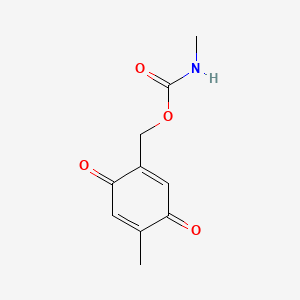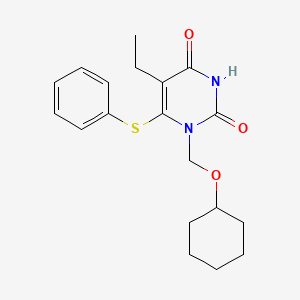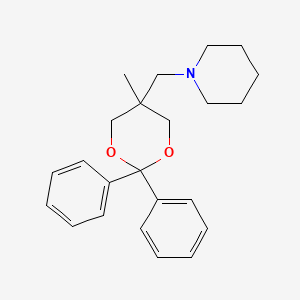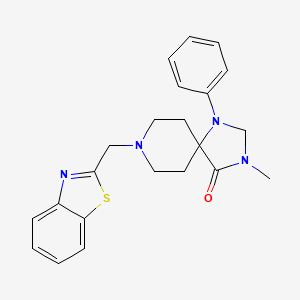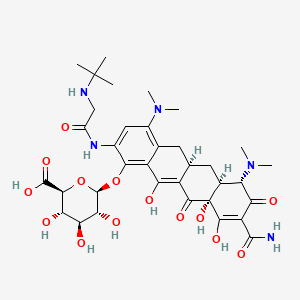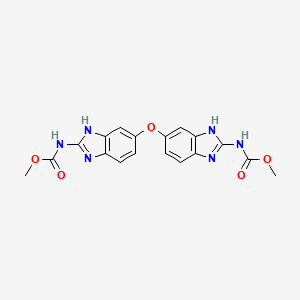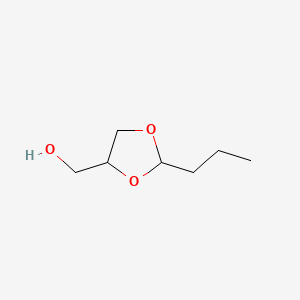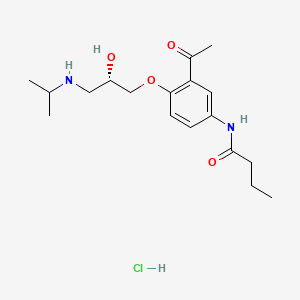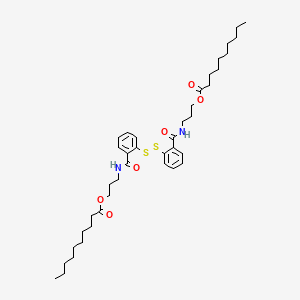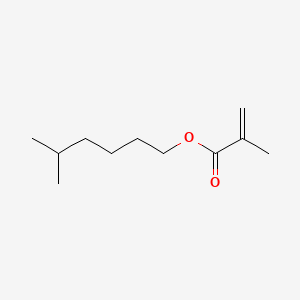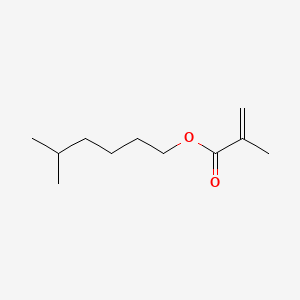
Isoheptyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoheptyl methacrylate is an organic compound belonging to the methacrylate family. It is an ester derived from methacrylic acid and isoheptyl alcohol. This compound is known for its applications in the production of polymers and copolymers, which are used in various industrial and commercial products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoheptyl methacrylate can be synthesized through the esterification of methacrylic acid with isoheptyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where methacrylic acid and isoheptyl alcohol are fed into a reactor along with a catalyst. The reaction mixture is then subjected to distillation to separate the ester from the unreacted starting materials and by-products. The purified this compound is collected and stored under conditions that prevent polymerization.
Chemical Reactions Analysis
Types of Reactions
Isoheptyl methacrylate undergoes various chemical reactions, including:
Polymerization: This is the most significant reaction, where this compound forms polymers and copolymers through free radical polymerization.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to methacrylic acid and isoheptyl alcohol.
Addition Reactions: this compound can participate in addition reactions with nucleophiles due to the presence of the double bond in the methacrylate group.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Addition Reactions: Nucleophiles such as amines or thiols can add to the double bond under mild conditions.
Major Products
Polymers and Copolymers: Used in coatings, adhesives, and various plastic materials.
Hydrolysis Products: Methacrylic acid and isoheptyl alcohol.
Scientific Research Applications
Isoheptyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of dental materials and bone cements.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mechanism of Action
The primary mechanism of action of isoheptyl methacrylate involves its polymerization to form long-chain polymers. The double bond in the methacrylate group undergoes free radical polymerization, initiated by thermal or UV initiators. The resulting polymers have unique properties such as flexibility, durability, and resistance to chemicals, making them suitable for various applications.
Comparison with Similar Compounds
Isoheptyl methacrylate can be compared with other methacrylate esters such as:
Methyl methacrylate: Known for its use in acrylic glass (PMMA).
Butyl methacrylate: Used in coatings and adhesives.
Ethyl methacrylate: Employed in dental materials and coatings.
Uniqueness
This compound stands out due to its longer alkyl chain, which imparts greater flexibility and hydrophobicity to the resulting polymers. This makes it particularly useful in applications requiring water resistance and flexibility.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties and ability to undergo polymerization make it a valuable monomer in the production of high-performance materials. The compound’s synthesis, reactions, and applications highlight its importance in both scientific research and industrial applications.
Properties
CAS No. |
94247-07-1 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
5-methylhexyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-9(2)7-5-6-8-13-11(12)10(3)4/h9H,3,5-8H2,1-2,4H3 |
InChI Key |
PBBKPPMXXHOGTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


